(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is an organic compound that features a benzylidene group attached to an indene core, with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane typically involves the reaction of 1H-indene-3-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce benzyl derivatives.
Scientific Research Applications
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzylidene group can undergo electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylidene-1H-inden-3-yl)(dimethyl)silane
- (1-Benzylidene-1H-inden-3-yl)(triethyl)silane
- (1-Benzylidene-1H-inden-3-yl)(triphenyl)silane
Uniqueness
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is unique due to its specific combination of a benzylidene group and a trimethylsilyl group attached to an indene core. This structure imparts distinct reactivity and stability, making it valuable for various synthetic applications .
Properties
CAS No. |
89523-92-2 |
---|---|
Molecular Formula |
C19H20Si |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3-benzylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)19-14-16(13-15-9-5-4-6-10-15)17-11-7-8-12-18(17)19/h4-14H,1-3H3 |
InChI Key |
BUOXGMPQXWOCAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC2=CC=CC=C2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.